REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].IC.[C:15](=O)([O-])[O-].[K+].[K+].CN(C)[CH:23]=[O:24]>>[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([O:24][CH3:23])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:15])=[O:8] |f:2.3.4|
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Name
|
|
Quantity
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2.8 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C(=O)O)C1)O)C
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Name
|
|
Quantity
|
1.97 mL
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Type
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reactant
|
Smiles
|
IC
|
Name
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|
Quantity
|
16.9 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the crude product dissolved in ethyl acetate
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Type
|
WASH
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Details
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which was washed with water (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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brine (2×), dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
Flash chromatography on silica gel (10% ethyl acetate/hexanes) gave 2.26 g (72%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C(=C(C(=O)OC)C1)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |